Podophyllotoxone
Overview
Description
Podophyllotoxin is a naturally occurring aryltetralin lignan isolated from the roots and rhizomes of Podophyllum species, such as Podophyllum peltatum (American mayapple) and Sinopodophyllum hexandrum (Himalayan mayapple) . It is known for its potent biological activities, particularly its ability to inhibit cell division by binding to tubulin, making it a valuable compound in medical and pharmaceutical research .
Mechanism of Action
Target of Action
Podophyllotoxone, also known as PTOX, primarily targets tubulin and DNA topoisomerase II . Tubulin is a protein that is crucial for the formation of the cell’s cytoskeleton, while DNA topoisomerase II is an enzyme that alters the topologic states of DNA during transcription. These targets play a significant role in cell division and DNA replication, respectively .
Mode of Action
PTOX and its derivatives exhibit significant anticancer effects by inhibiting tubulin and DNA topoisomerase II . This inhibition leads to cell cycle arrest and DNA breakage . Specifically, PTOX binds to the β-subset of microtubulin at the colchicine site and potently inhibits the microtubule assembly . This results in the arrest of the cell cycle at the G2/M phase .
Biochemical Pathways
The inhibition of tubulin and DNA topoisomerase II by PTOX affects several biochemical pathways. It induces cell cycle G2/M arrest and DNA/RNA breaks . Furthermore, PTOX can trigger apoptotic pathways (including caspase-3, -8, and -9 pathway) and activate pro-apoptotic ER stress pathways (increasing the expression levels of BiP, CHOP, IRE1-α, phosphorylated PERK, and phosphorylated JNK) .
Pharmacokinetics
PTOX and its naturally occurring congeners have low bioavailability . This is one of the major limitations of PTOX, along with systemic toxicity and drug resistance . Therefore, numerous PTOX derivatives have been developed to address these issues .
Result of Action
The molecular and cellular effects of PTOX’s action are significant. By inhibiting tubulin and DNA topoisomerase II, PTOX induces cell cycle arrest and DNA breakage . This leads to the death of cancer cells. Moreover, PTOX derivatives have selective high toxicity against various drug-resistant tumor cells .
Action Environment
The action, efficacy, and stability of PTOX can be influenced by environmental factors. It is known that PTOX derivatives can reduce the expression of proteins that regulate the tumor microenvironment (e.g., VEGF-A, STAT-3, ERK1/2, ERK-p, etc.), suggesting that these derivatives may affect tumor angiogenesis and invasion .
Biochemical Analysis
Biochemical Properties
Podophyllotoxin interacts with various enzymes, proteins, and other biomolecules. It has the ability to stop replication of both cellular and viral DNA by binding necessary enzymes . It can additionally destabilize microtubules and prevent cell division .
Cellular Effects
Podophyllotoxin has significant effects on various types of cells and cellular processes. It can inhibit the migration and invasion of triple-negative breast cancer cells, affect the cell cycle, and induce apoptosis . It also has the ability to stop replication of both cellular and viral DNA .
Molecular Mechanism
At the molecular level, Podophyllotoxin and its derivatives exhibit significant anticancer effects by inhibiting tubulin and DNA topoisomerase II, respectively, leading to cell cycle arrest and DNA breakage .
Temporal Effects in Laboratory Settings
The clinical practicality of Podophyllotoxin was largely tampered because of its undesirable secondary effects such as gastrointestinal toxicity, neurotoxicity, hair-loss, and bone marrow suppression .
Metabolic Pathways
The production of Podophyllotoxin in plants takes place in 33 steps where coniferyl alcohol acts as the precursor. The pathway is called phenylpropanoid pathway .
Subcellular Localization
For metabolic engineering of Podophyllotoxin production in a heterologous cell, knowledge about the localization of lignans and their corresponding enzymes is necessary .
Preparation Methods
Synthetic Routes and Reaction Conditions
Podophyllotoxin can be synthesized through various methods, including chemical synthesis and biotransformation. One common synthetic route involves the condensation of coniferyl alcohol with ferulic acid, followed by cyclization and oxidation steps . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of podophyllotoxin often relies on the extraction from natural sources, such as the rhizomes of Podophyllum species . The extraction process involves grinding the plant material, followed by solvent extraction using organic solvents like ethanol or methanol. The crude extract is then purified through various chromatographic techniques to obtain pure podophyllotoxin .
Chemical Reactions Analysis
Types of Reactions
Podophyllotoxin undergoes several types of chemical reactions, including:
Oxidation: Podophyllotoxin can be oxidized to form podophyllotoxone, a compound with similar biological activities.
Reduction: Reduction of podophyllotoxin can yield deoxypodophyllotoxin, which has different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include this compound, deoxypodophyllotoxin, and various substituted derivatives, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
Podophyllotoxin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Podophyllotoxin is structurally similar to other aryltetralin lignans, such as:
Etoposide: A semisynthetic derivative of podophyllotoxin used as a chemotherapeutic agent.
Teniposide: Another semisynthetic derivative with similar anticancer properties.
Deoxypodophyllotoxin: A reduced form of podophyllotoxin with different pharmacological properties.
Podophyllotoxin is unique due to its potent ability to bind to tubulin and inhibit cell division, making it a valuable compound in cancer research and treatment .
Properties
IUPAC Name |
(5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCQYPPCSYRZOT-BKTGTZMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963905 | |
Record name | 9-(3,4,5-Trimethoxyphenyl)-5a,6,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477-49-6 | |
Record name | Podophyllotoxone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(3,4,5-Trimethoxyphenyl)-5a,6,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [5aR-(5aα,8aβ,9α)]-5a,6,8a,9-Tetrahydro-9-(3,4,5-trimethoxyphenyl)-furo[3â??,4â??:6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Podophyllotoxone has the molecular formula [C22H20O8] [] and a molecular weight of 412.39 g/mol.
ANone: Yes, researchers have reported [13C NMR chemical shifts] [] for this compound and several of its derivatives. Additionally, [X-ray analysis] [] has been used to determine its crystal structure, revealing details about its conformation and intermolecular interactions.
ANone: Research indicates that modifications to the hydroaromatic ring of this compound can influence its biological activity. For example, the synthesis of podophyllohomotoxone and (4-spirooxymethylene)-desoxypodophyllotoxin from this compound, achieved through reactions with nitrosomethyl urea and S,S-dimethyl-N-(p-toluenesulphenyl) sulfoximine respectively, highlights the possibility of altering the compound's structure and potentially its activity [].
ANone: Yes, C-4 carbon-substituted analogues of podophyllotoxin have been synthesized from this compound, with some 4'-dimethylated derivatives showing promising in vitro antitumor activity. These derivatives exhibited equal activity against the human colon cell line HT116 and two multidrug-resistant cell lines [].
ANone: Research shows that several pinacol derivatives of podophyllotoxins, synthesized via reductive cross-coupling of this compound with aldehydes and ketones, retain antimitotic activity. Notably, compounds with a 7β-OH configuration in the epipodopinacol series exhibited potent inhibition of tubulin polymerization, similar to podophyllotoxin [].
ANone: While this compound itself may not be a catalyst, its unique structure with hydridic character at the C8 and C8' positions allows for interesting reactivity. For instance, an [I2-DMSO catalytic manifold] [] leverages this property to achieve green and selective dehydrogenative aromatization of this compound, leading to valuable dehydropodophyllotoxin derivatives.
ANone: A study using a chick chorioallantoic membrane (CAM) model showed that this compound did not exhibit significant antiangiogenic effects compared to other podophyllotoxin derivatives like deoxypodophyllotoxin, ketopicropodophyllotoxin, picropodophyllotoxin, and podophyllotoxin [].
ANone: Research suggests that this compound exhibits inhibitory activity against human cancer cells, specifically human prostate cancer cells. Further investigation is needed to determine its mechanism of action and potential therapeutic applications [].
ANone: A study utilizing "quantity-weight-evidence" network toxicology identified this compound as one of the potential toxic components in the ethanol extract of Dysosma versipellis. This research suggests that this compound might contribute to hepatotoxicity by potentially interacting with specific targets and pathways [].
ANone: Yes, this compound was first discovered as a natural product in Podophyllum hexandrum (Indian Podophyllum) []. It has also been identified in Podophyllum peltatum (American Podophyllum) and other Podophyllum species []. Additionally, this compound has been found in plants belonging to the genus Dysosma, including D. aurantiocaulis, D. pleianthum [, ], and D. tsayuensis [].
ANone: While the exact biosynthetic pathway of this compound is still under investigation, chemometric analysis suggests a [positive correlation between this compound and both podophyllotoxin and demethylpodophyllotoxin]. This finding indicates a possible similarity in their biosynthetic pathways [].
ANone: [High-performance thin-layer chromatography (HPTLC) with densitometry] [] and [high-performance liquid chromatography coupled with UV detection (HPLC-UV)] [] are commonly employed techniques for the quantitative analysis of this compound in plant materials. These methods offer good sensitivity and selectivity for the determination of this compound and other lignans in complex matrices.
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